4-(3-Chlorophenyl)-2-fluorobenzoic acid
Description
4-(3-Chlorophenyl)-2-fluorobenzoic acid (CAS: 1261929-04-7) is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a fluorine atom at position 2 and a 3-chlorophenyl group at position 4 (Figure 1). This compound is part of a broader class of halogenated benzoic acids, which are widely studied for their pharmacological, environmental, and coordination chemistry properties . Its structural features—fluorine’s electronegativity and chlorine’s lipophilicity—make it a candidate for diverse applications, including drug development and materials science.
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRXPTXPQMHPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681434 | |
| Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-04-7 | |
| Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzoic acid ring through the reaction of a suitable precursor with a fluorinating agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-(3-Chlorophenyl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs, emphasizing substituent positions and molecular properties:
Key Structural Insights :
- Halogen Positioning : Shifting fluorine or chlorine to adjacent positions (e.g., 3- vs. 4-fluorophenyl) alters electronic distribution and steric effects, impacting receptor binding or degradation rates.
- Dual Halogenation : Compounds like 4-(3-chloro-4-fluorophenyl)benzoic acid exhibit enhanced resistance to metabolic breakdown due to multiple electron-withdrawing groups .
- Side Chain Modifications : The carboxyethyl group in 4-(1-carboxyethyl)-2-fluorobenzoic acid introduces metabolic complexity, leading to environmental persistence .
Pharmacological Activity
- Anticonvulsant Potential: Thiosemicarbazide derivatives of 2-fluorobenzoic acid hydrazide showed strong interactions with GABA-A receptors, with compound 6 achieving a docking score of -9.3 kcal/mol . This suggests that halogenated benzoic acids may modulate neurological targets.
- Metabolic Intermediates : Fluorinated metabolites like 4-(1-carboxyethyl)-2-fluorobenzoic acid are linked to toxic intermediates (e.g., 3-fluorocatechol), which inhibit enzymatic pathways .
Environmental Persistence
Fluorobenzoic acids are notoriously resistant to degradation:
- Accumulation in Sludge : 4-(1-carboxyethyl)-2-fluorobenzoic acid persisted for 80 days in aerobic sludge, indicating fluorine’s role in stabilizing aromatic rings against microbial attack .
- Degradation Pathways: Analogous to monochlorobiphenyls, fluorobenzoic acids undergo partial ring cleavage but accumulate as dead-end products due to fluoride’s inhibition of catechol dioxygenases .
Biological Activity
4-(3-Chlorophenyl)-2-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C13H8ClF O2
- Molecular Weight : 252.65 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluoroaryl compounds, including this compound. The compound has been evaluated against various bacterial strains, particularly Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC)
The MIC values for related fluoroaryl compounds indicate significant antibacterial activity. For instance, fluoroarylbichalcophene derivatives demonstrated MIC values as low as 16 µM against S. aureus, suggesting that the incorporation of fluorine enhances antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that the presence of a fluorine atom in the phenyl group significantly increases antibacterial activity. For example, replacing non-fluorinated groups with fluorinated ones has shown to enhance the activity from MIC values of 12–16 µM to lower ranges .
Table 1: Comparison of MIC Values for Fluoroaryl Compounds
| Compound | MIC (µM) | Activity Level |
|---|---|---|
| MA-1156 (Fluoroarylbichalcophene) | 16 | High |
| MA-1115 | 12–16 | Moderate |
| Non-fluorinated parent compound | 32 | Low |
The mechanism by which this compound exerts its antibacterial effects includes disruption of bacterial cell membranes and interference with protein synthesis. Scanning Electron Microscopy (SEM) studies have shown that treated S. aureus cells exhibit morphological changes such as reduced size and structural damage compared to untreated controls .
Case Studies
- Antibacterial Efficacy Against S. aureus :
- Electrochemical Response :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
